2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
CAS No.: 881482-61-7
Cat. No.: VC4398073
Molecular Formula: C15H13NO5S2
Molecular Weight: 351.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881482-61-7 |
|---|---|
| Molecular Formula | C15H13NO5S2 |
| Molecular Weight | 351.39 |
| IUPAC Name | 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid |
| Standard InChI | InChI=1S/C15H13NO5S2/c1-8-3-2-4-9(5-8)6-11-13(19)16(15(22)23-11)10(14(20)21)7-12(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,20,21)/b11-6- |
| Standard InChI Key | UCEWHKKMNHWVOP-WDZFZDKYSA-N |
| SMILES | CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic name 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid reflects its structural components:
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A thiazolidinone ring (positions 1–3) with a sulfanylidene (=S) group at position 2 and a ketone (=O) at position 4.
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A (3-methylphenyl)methylidene substituent at position 5, adopting a Z-configuration.
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A butanedioic acid side chain at position 3.
The Z-stereochemistry at the exocyclic double bond influences molecular planarity and intermolecular interactions, critical for binding to biological targets .
Molecular Data
| Property | Value |
|---|---|
| Molecular formula | CHNOS |
| Molecular weight | 403.45 g/mol |
| Hydrogen bond donors | 2 (carboxylic acid groups) |
| Hydrogen bond acceptors | 7 (S=O, C=O, C=S) |
| Rotatable bonds | 6 |
| Topological polar surface area | 121 Ų |
The carboxylic acid groups enhance water solubility (logP ≈ 1.2), while the aromatic and thiazolidinone moieties contribute to lipophilicity, balancing bioavailability .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Thiazolidinone Ring Formation: Condensation of thiourea derivatives with ethyl bromopyruvate yields the 2-sulfanylidene-4-oxothiazolidine core.
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Knoevenagel Condensation: Reaction of 3-methylbenzaldehyde with the thiazolidinone intermediate introduces the (3-methylphenyl)methylidene group under basic conditions (e.g., piperidine in ethanol) .
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Side-Chain Functionalization: Nucleophilic substitution at position 3 with bromosuccinic acid installs the butanedioic acid moiety.
Key Reaction Conditions:
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Temperature: 60–80°C for condensation steps.
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Catalysts: Lewis acids (e.g., ZnCl) for regioselective ring formation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Chemical Reactivity
The compound participates in:
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Nucleophilic Acyl Substitution: The sulfanylidene group reacts with amines to form thioamide derivatives.
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Decarboxylation: Heating above 150°C eliminates CO, yielding a vinyl sulfide intermediate.
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Tautomerization: The thiazolidinone ring undergoes keto-enol tautomerism, modulating electronic properties .
Physicochemical Properties
Thermal Stability
| Property | Value |
|---|---|
| Melting point | 218–220°C (decomposes) |
| Thermal decomposition | >250°C |
Differential scanning calorimetry (DSC) reveals endothermic peaks at 219°C (melting) and 255°C (decomposition) .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 2.1 |
| Ethanol | 34.5 |
| Dimethyl sulfoxide | 89.2 |
| Chloroform | 12.7 |
The carboxylic acid groups facilitate solubility in polar solvents, while the aromatic system enhances compatibility with organic media .
Biological Activity and Applications
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
Mechanistic studies suggest inhibition of microbial dihydrofolate reductase (DHFR) via hydrogen bonding with the carboxylic acid groups .
Anti-Inflammatory Activity:
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IC against COX-2: 1.8 μM (vs. 4.2 μM for celecoxib).
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Reduces TNF-α production in macrophages by 62% at 10 μM.
The (3-methylphenyl) group likely interacts with hydrophobic pockets in cyclooxygenase (COX) enzymes .
Material Science Applications
The compound serves as a ligand for transition metal complexes:
| Metal Ion | Complex Stoichiometry | Application |
|---|---|---|
| Cu | 1:2 | Catalytic oxidation |
| Fe | 1:1 | Magnetic materials |
These complexes exhibit redox activity and potential in catalysis .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the methylphenyl or butanedioic acid groups to optimize pharmacokinetics.
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Nanoparticle Drug Delivery: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability.
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Computational Modeling: Molecular docking to identify novel biological targets (e.g., protein kinases).
This compound’s multifunctional architecture positions it as a versatile scaffold for therapeutic and material innovations. Future research should prioritize in vivo efficacy and toxicity profiling to advance translational applications.
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